molecular formula C10H10N2O B2672576 1-(2-methylphenyl)-1H-pyrazol-4-on CAS No. 191657-82-6

1-(2-methylphenyl)-1H-pyrazol-4-on

Cat. No. B2672576
CAS RN: 191657-82-6
M. Wt: 174.203
InChI Key: KSERRKHXGOTZIK-UHFFFAOYSA-N
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Description

“1-(2-methylphenyl)-1H-pyrazol-4-on” belongs to the class of organic compounds known as pyrazolones . Pyrazolones are compounds containing a pyrazole ring which bears a ketone group .


Molecular Structure Analysis

The molecular structure of “1-(2-methylphenyl)-1H-pyrazol-4-on” would consist of a pyrazole ring attached to a 2-methylphenyl group . The exact structure and its properties would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Pyrazolones, like “1-(2-methylphenyl)-1H-pyrazol-4-on”, can undergo a variety of chemical reactions, including nucleophilic addition, electrophilic substitution, and redox reactions . The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methylphenyl)-1H-pyrazol-4-on” would depend on its exact molecular structure . These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Catalytic Applications

Amino-functionalized Ionic Liquids for Synthesis : A study by Peng and Song (2007) highlights the use of amino-functionalized ionic liquid as a catalytically active solvent for microwave-assisted synthesis of 4H-pyrans derivatives, demonstrating the environmental friendliness and recyclability of this medium in synthesis processes Peng & Song, 2007.

Molecular Structure and Characterization

Structural Analysis of Pyrazole Derivatives : Research by Wang et al. (2013) on new 3,5-diaryl-1H-pyrazoles prepared from aryl methyl ketones provides insights into their molecular structures, confirmed by various spectroscopic methods and X-ray crystallography, showing the potential of these compounds in further chemical and pharmacological studies Wang et al., 2013.

Antimicrobial and Antioxidant Properties

Synthesis and Biological Activity of Pyrazolyl Derivatives : Asegbeloyin et al. (2014) discuss the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, highlighting their potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria Asegbeloyin et al., 2014.

Corrosion Inhibition

Pyranopyrazole Derivatives as Corrosion Inhibitors : A study by Yadav et al. (2016) on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution showcases these compounds' effectiveness, supported by gravimetric, electrochemical, and DFT studies, indicating a high inhibition efficiency at certain concentrations Yadav et al., 2016.

Coordination Chemistry and Antioxidant Activity

Novel Coordination Complexes with Antioxidant Activity : Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activity Chkirate et al., 2019.

Mechanism of Action

The mechanism of action of “1-(2-methylphenyl)-1H-pyrazol-4-on” is not clear without specific biological or pharmacological studies . Pyrazolones can have various biological activities, but these can vary greatly depending on the exact structure of the compound .

Future Directions

The study and development of new pyrazolone derivatives like “1-(2-methylphenyl)-1H-pyrazol-4-on” is an active area of research . These compounds can have various biological activities, making them potentially useful in the development of new drugs .

properties

IUPAC Name

2-(2-methylphenyl)-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERRKHXGOTZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191657-82-6
Record name 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one
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